3-Fluoro-4-methyl-5-nitrobenzoic acid
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Overview
Description
The compound "3-Fluoro-4-methyl-5-nitrobenzoic acid" is not directly mentioned in the provided papers. However, the papers discuss various related fluoro-nitrobenzoic acid derivatives and their applications in the synthesis of heterocyclic compounds, which are of significant importance in drug discovery and other chemical industries. These compounds serve as building blocks for the synthesis of various heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones, which are crucial in the development of pharmaceuticals and fine chemicals .
Synthesis Analysis
The synthesis of related fluoro-nitrobenzoic acid derivatives involves multistep reactions, including nitration, esterification, reduction, and cyclization. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the preparation of substituted nitrogenous heterocycles . Similarly, 5-fluoro-2-nitrobenzotrifluoride is synthesized in a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency . The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene through oxidation, chlorination, amination, and hydrogenation also exemplifies the complex synthetic routes employed for these compounds .
Molecular Structure Analysis
The molecular structure of fluoro-nitrobenzoic acid derivatives is characterized by the presence of fluorine and nitro groups attached to a benzene ring, which significantly influences their reactivity and interaction with other molecules. For example, the cocrystals of 5-fluorouracil with 4-methylbenzoic acid and 3-nitrobenzoic acid demonstrate specific hydrogen-bonding patterns that are crucial for the design of pharmaceutical cocrystals .
Chemical Reactions Analysis
Fluoro-nitrobenzoic acid derivatives undergo various chemical reactions, including cyclization, to form heterocyclic compounds. The reactivity of these compounds is often utilized in the synthesis of antimicrobial agents, as seen in the preparation of hydrazide hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide . Additionally, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of thiazolo[3,2-a]benzimidazol-3(2-H)-ones, showcasing the orientation of cyclization in these syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-nitrobenzoic acid derivatives are influenced by their functional groups. These properties are essential for their application in various chemical syntheses and for their potential as pharmaceutical intermediates. The continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, for example, highlights the importance of optimizing reaction conditions to achieve desired properties such as purity and yield . The use of 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorescent labeling reagent for amino acids also underscores the significance of the chemical properties of these compounds in analytical applications .
Scientific Research Applications
Non-Linear Optics
- Field : Physics
- Application : The compound has been studied for its potential use in non-linear optics . Non-linear optics is the field of optics that studies the interaction of light with matter where the response of the material is non-linear in the electric field of the light.
- Method : The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra were investigated and compared with the observed data .
- Results : The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
Antimycobacterial Activity
- Field : Medical and Pharmaceutical Research
- Application : The compound has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
- Field : Medical and Pharmaceutical Research
- Application : The compound has been used in the preparation of a series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing a benzimidazole core structure .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Synthesis of Medications, Dyes, and Agrochemicals
- Field : Pharmaceutical and Chemical Industries
- Application : The compound is an important intermediate for the synthesis of various types of medications, dyes, and agrochemicals .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Preparation of Bis (Heterocyclic) Skeletal Precursors
- Field : Organic Chemistry
- Application : The compound has been used in the preparation of bis (heterocyclic) skeletal precursors for the Pictet-Spengler reaction .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Synthesis of Benzimidazoles Derivatives
- Field : Pharmaceutical Research
- Application : The ortho-position of fluoride and nitro makes 3-Fluoro-4-methyl-5-nitrobenzoic acid an ideal precursor for making benzimidazoles derivatives . Benzimidazoles are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics and antihistamines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Preparation of Nitro Compounds
- Field : Organic Chemistry
- Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . “3-Fluoro-4-methyl-5-nitrobenzoic acid” could potentially be used in these reactions.
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Synthesis of Benzimidazoles Derivatives
- Field : Pharmaceutical Research
- Application : The ortho-position of fluoride and nitro makes “3-Fluoro-4-methyl-5-nitrobenzoic acid” an ideal precursor for making benzimidazoles derivatives . Benzimidazoles are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics and antihistamines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
3-Fluoro-4-methyl-5-nitrobenzoic acid has potential applications in the synthesis of benzimidazole integrated benzoxazole and benzothiazoles . It can also be used in the preparation of novel benzimidazoles having antimycobacterial activity .
Relevant Papers The relevant papers retrieved provide more information about the synthesis, properties, and potential applications of 3-Fluoro-4-methyl-5-nitrobenzoic acid .
properties
IUPAC Name |
3-fluoro-4-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWRQKRMZXTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methyl-5-nitrobenzoic acid |
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